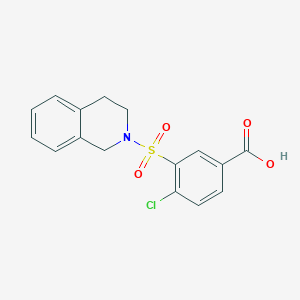
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a THIQ scaffold, a benzoic acid group, and a chlorosulfonyl group . The THIQ scaffold is a heterocyclic structure that is an important class in isoquinoline alkaloids .Chemical Reactions Analysis
The chemical reactions involving THIQ-based compounds are diverse and can lead to a variety of products. The cyclization of an N-acyl derivative of β-phenylethylamine is a common reaction in the synthesis of these compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 351.81 . It is a powder at room temperature . The InChI code for this compound is 1S/C16H14ClNO4S/c17-14-6-5-12 (16 (19)20)9-15 (14)23 (21,22)18-8-7-11-3-1-2-4-13 (11)10-18/h1-6,9H,7-8,10H2, (H,19,20) .Aplicaciones Científicas De Investigación
Anticancer Potential
A study by K. Redda, Madhavi Gangapuram, and Tiffany Ardley highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid, as anticancer agents. The research emphasized the tetrahydroisoquinoline moiety's presence in biologically active molecules and explored its anticancer properties, showing significant cytotoxicity against breast cancer cell lines. This indicates the potential of such derivatives for developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthetic Chemistry Applications
Copper-mediated Ortho C-H Sulfonylation : Jidan Liu and colleagues demonstrated a copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, a process relevant to the synthesis of compounds like this compound. This method enables the creation of various aryl sulfones with excellent regioselectivity, indicating its utility in synthesizing sulfonylated benzoic acid derivatives (Liu et al., 2015).
Tungstophosphoric Acid Catalyzed Synthesis : The work by R. Pingaew and colleagues involves the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogs via an eco-friendly protocol. This research is pertinent to the synthesis and functionalization of sulfonyl tetrahydroisoquinolines, showcasing an efficient route to create derivatives for further pharmaceutical exploration (Pingaew et al., 2013).
Eco-Friendly Synthesis of Sulfonamide and Sulfonate Derivatives : A study by Z. Almarhoon and colleagues reported a simple and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. This research could be relevant to the environmentally conscious production of sulfonyl benzoic acid derivatives, including those related to this compound, highlighting the method's potential for green chemistry applications (Almarhoon et al., 2019).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it is expected that future research will continue to explore the potential of THIQ-based compounds in various applications, particularly in the treatment of infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVOQBUPXDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2794399.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)
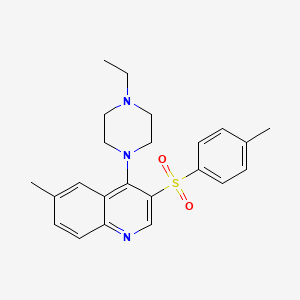
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

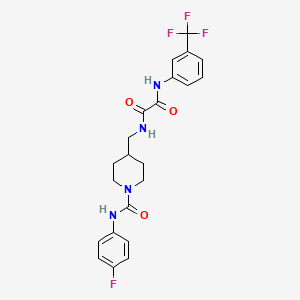
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
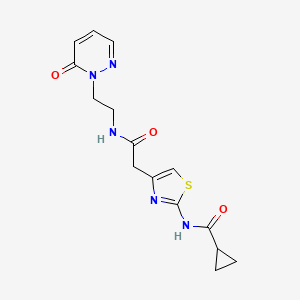
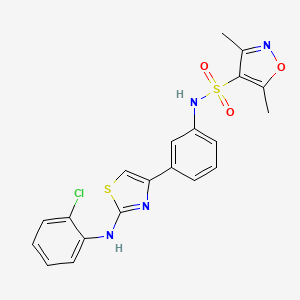
![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2794416.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
